molecular formula C12H9FO2S B12073551 4-(2-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde

4-(2-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde

Cat. No.: B12073551
M. Wt: 236.26 g/mol
InChI Key: WCULWNVZDQRKTB-UHFFFAOYSA-N
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Description

4-(2-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of the fluoro and methoxy groups on the phenyl ring, along with the carbaldehyde group on the thiophene ring, imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation reaction of 2-fluoro-4-methoxybenzaldehyde with thiophene-2-carbaldehyde under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like toluene at elevated temperatures .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

4-(2-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The presence of the fluoro and methoxy groups enhances its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)thiophene-2-carbaldehyde
  • 4-(4-Methoxyphenyl)thiophene-2-carbaldehyde
  • 4-(2-Fluoro-4-methoxyphenyl)thiophene-2-methanol

Uniqueness

4-(2-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde is unique due to the combination of fluoro and methoxy substituents on the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H9FO2S

Molecular Weight

236.26 g/mol

IUPAC Name

4-(2-fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C12H9FO2S/c1-15-9-2-3-11(12(13)5-9)8-4-10(6-14)16-7-8/h2-7H,1H3

InChI Key

WCULWNVZDQRKTB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=C2)C=O)F

Origin of Product

United States

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